molecular formula C15H22N2O B1214249 N-Methylalbine CAS No. 6822-63-5

N-Methylalbine

Cat. No.: B1214249
CAS No.: 6822-63-5
M. Wt: 246.35 g/mol
InChI Key: QEFLZWOIQICVRH-VNHYZAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylalbine is an organic compound with the molecular formula C15H22N2O and a molecular weight of 246.3480 g/mol It is a derivative of albine, where a methyl group is attached to the nitrogen atom

Chemical Reactions Analysis

Types of Reactions

N-Methylalbine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: this compound can participate in substitution reactions where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Methylalbine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylalbine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Methylalbine can be compared with other similar compounds such as:

This compound is unique due to its specific structure and the presence of both an albine backbone and a methyl group, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties, ease of synthesis, and wide range of applications make it an important subject of study in scientific research and industrial applications.

Properties

CAS No.

6822-63-5

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

InChI

InChI=1S/C15H22N2O/c1-2-3-5-16-9-12-7-13(11-16)15-8-14(18)4-6-17(15)10-12/h2,4,6,12-13,15H,1,3,5,7-11H2/t12-,13+,15-/m1/s1

InChI Key

QEFLZWOIQICVRH-VNHYZAJKSA-N

SMILES

C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2

Isomeric SMILES

C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CC(=O)C=CN3C2

Canonical SMILES

C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2

Synonyms

N-methylalbine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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